N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

Description

Structural Characteristics

Molecular Structure and Conformation

Indole Core Architecture and Substituent Positioning

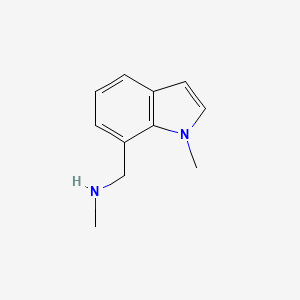

The molecular architecture of N-methyl-(1-methyl-1H-indol-7-yl)methylamine centers on a bicyclic indole framework that serves as the fundamental structural scaffold. The indole core consists of a fused benzene-pyrrole ring system, where the pyrrole nitrogen at position 1 bears a methyl substituent, fundamentally altering the electronic distribution compared to unsubstituted indole. This N-methylation at position 1 eliminates the ability for hydrogen bonding through the indole nitrogen while simultaneously increasing electron density within the aromatic system through inductive effects.

The positioning of substituents on this indole framework follows a specific pattern that defines the compound's identity. At position 7 of the indole ring system, a methylamine substituent is attached through a methylene bridge, creating the structural motif (1-methylindol-7-yl)methanamine. This positioning places the amine functionality in close proximity to the aromatic system while maintaining sufficient flexibility for conformational adjustments. The methylene bridge serves as a crucial structural element that provides rotational freedom while connecting the aromatic indole system to the aliphatic amine group.

| Structural Component | Position | Chemical Environment | Electronic Effect |

|---|---|---|---|

| Methyl Group | N-1 Position | Electron-donating to aromatic system | Increases electron density |

| Methylene Bridge | C-7 Position | Aliphatic linker to amine | Provides conformational flexibility |

| Secondary Amine | Terminal Position | N-methylated amine functionality | Nucleophilic center |

| Indole Core | Central Framework | Bicyclic aromatic system | Delocalized electron system |

The spatial arrangement of these substituents creates a molecular topology where the terminal amine group can adopt various orientations relative to the planar indole system. The Carbon Alphanumeric nomenclature designation reveals that the compound maintains the IUPAC name N-methyl-1-(1-methylindol-7-yl)methanamine, reflecting the systematic positioning of functional groups. The SMILES notation CNCC1=CC=CC2=C1N(C=C2)C provides a linear representation that emphasizes the connectivity pattern from the terminal methyl group through the amine nitrogen, across the methylene bridge, and into the substituted indole ring system.

Stereochemical Features and Tautomerism

The stereochemical characteristics of this compound are primarily governed by the conformational flexibility around the methylene bridge and the potential for nitrogen inversion at the terminal amine center. Unlike compounds with rigid stereogenic centers, this molecule exhibits dynamic stereochemistry where rapid interconversion between conformational states occurs at room temperature. The secondary amine functionality presents a pyramidal geometry that can undergo inversion through a planar transition state, similar to the well-documented nitrogen inversion observed in other amine systems.

The energy barrier for nitrogen inversion in tertiary amines typically ranges around 7 kilocalories per mole, making optical resolution challenging due to rapid racemization at ambient temperatures. In the case of this compound, the secondary amine center exhibits similar inversion characteristics, though the presence of the indole substituent may influence the inversion barrier through steric and electronic effects. The proximity of the aromatic indole system to the amine nitrogen creates a unique electronic environment that could potentially stabilize certain conformational states over others.

Tautomeric considerations in this compound primarily involve the indole ring system, which can exist in equilibrium between different electronic configurations. While the parent indole can exhibit tautomerism between the 1H-indole and 3H-indole forms, the N-methylation at position 1 effectively locks the molecule in the 1-methyl-1H-indole configuration. This methylation prevents the tautomeric shift that might otherwise occur in unsubstituted indole derivatives, providing greater structural stability and predictable chemical behavior.

The absence of readily exchangeable protons on the indole nitrogen eliminates one potential source of tautomeric complexity, while the terminal amine maintains its basic character and potential for protonation state changes. The molecular conformation can be influenced by intramolecular interactions between the aromatic system and the amine functionality, potentially leading to preferred orientations that optimize electronic overlap or minimize steric repulsion.

Three-Dimensional Conformational Analysis

Three-dimensional conformational analysis of this compound reveals a complex energy landscape shaped by rotational freedom around key bonds and non-covalent interactions between functional groups. The compound exhibits significant conformational flexibility primarily around the C7-methylene bond that connects the indole ring to the amine substituent. This rotational degree of freedom allows the terminal amine group to sample various spatial orientations relative to the aromatic plane, creating a family of low-energy conformers.

Computational modeling using density functional theory methods has provided insights into the preferred conformational states of similar indole derivatives. The calculations suggest that conformations placing the amine functionality in close proximity to the aromatic system may be stabilized through weak attractive interactions, while conformations that minimize steric clash between the N-methyl group and the terminal amine represent alternative low-energy arrangements. The energy differences between these conformational states are typically small, on the order of a few kilocalories per mole, indicating rapid interconversion under physiological conditions.

The three-dimensional structure exhibits a characteristic topology where the indole plane serves as a rigid framework from which the substituted methylamine extends with considerable positional flexibility. Conformational analysis using molecular mechanics calculations indicates that the compound can adopt extended conformations where the amine group projects away from the indole plane, as well as more compact arrangements where intramolecular interactions influence the preferred geometry. The presence of the N-methyl substituent on the indole ring creates additional steric considerations that influence the accessible conformational space.

| Conformational Parameter | Range of Motion | Energy Barrier | Structural Implication |

|---|---|---|---|

| C7-methylene rotation | 0-360 degrees | Low (< 3 kcal/mol) | High flexibility |

| Amine nitrogen inversion | Pyramidal to planar | ~7 kcal/mol | Rapid at room temperature |

| Indole plane orientation | Fixed aromatic plane | N/A | Rigid structural framework |

| Terminal methyl rotation | Free rotation | < 1 kcal/mol | Minimal steric hindrance |

The molecular volume and surface area characteristics derived from computational analysis provide quantitative measures of the three-dimensional structure. These calculations indicate that the compound occupies a molecular volume consistent with its molecular weight while exhibiting surface features that reflect both the aromatic character of the indole system and the polar nature of the amine functionality. The distribution of electron density across the molecular surface reveals regions of high electron density associated with the aromatic system and the amine nitrogen, while the methyl substituents represent areas of lower electron density that contribute to the overall hydrophobic character of the molecule.

Properties

IUPAC Name |

N-methyl-1-(1-methylindol-7-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-5-3-4-9-6-7-13(2)11(9)10/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERMRTDADLXHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652780 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709649-75-2 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its use in developing new therapeutic agents for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-(1-methyl-1H-indol-7-YL)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, leading to biological responses. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-methyl-(1-methyl-1H-indol-7-yl)methylamine, differing in substituent positions, functional groups, or heterocyclic cores. A comparative analysis is provided below:

Table 1: Structural and Molecular Comparison

Substituent Position and Electronic Effects

- Positional Isomerism: The compound N-methyl-1-(7-methyl-1H-indol-2-yl)-methanamine is a positional isomer of the target compound, with the methylamine group at the indole 2-position instead of 6.

Heterocyclic Core Modifications

- Indole vs. Pyrimidine: N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine replaces the indole core with a pyrimidine ring, which is more electron-deficient. This modification likely increases binding affinity to enzymes or receptors targeting aromatic heterocycles.

Functional Group Variations

- Methoxy vs. Methyl : The 6-methoxy group in 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine improves solubility in polar solvents compared to the hydrophobic methyl group in the target compound.

Biological Activity

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fused benzene and pyrrole ring structure, which is pivotal for its biological activity. The molecular formula is with a molecular weight of approximately 174.25 g/mol. The presence of both N-methyl and ethanamine groups at specific positions enhances its reactivity and interaction with biological targets .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer potential .

- Anti-inflammatory Properties : Indole derivatives are known to modulate inflammatory pathways. This compound has shown promise in inhibiting inflammatory responses, potentially through the modulation of cytokine production and signaling pathways .

- Antimicrobial Effects : This compound has demonstrated antimicrobial properties against a range of pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

The mechanism of action for this compound involves several biochemical pathways:

- Receptor Interactions : The compound interacts with various receptors in the body, including neurotransmitter receptors, which may influence neuronal signaling and contribute to its psychoactive effects.

- Enzyme Modulation : It has been reported to interact with cytochrome P450 enzymes, affecting the metabolism of other substances and potentially leading to drug-drug interactions.

- Cell Signaling Pathways : this compound can modulate cell signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Kalatuwawege et al., 2023 | Synthesis and evaluation of indole derivatives | Compound exhibited significant antiproliferative activity against cancer cell lines (IC50 values ranging from 0.34 to 0.86 μM). |

| MDPI Review | Indole-derived compounds | Discussed the anti-inflammatory effects linked to indole derivatives; suggested potential therapeutic applications in inflammatory diseases. |

| BenchChem | Biological activity overview | Highlighted diverse activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via strong oxidizing agents, leading to the formation of indole-7-carboxylic acid derivatives.

Reaction Details

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Conditions : Acidic or basic conditions

-

Product : Indole-7-carboxylic acid (molecular formula: C₁₂H₁₀N₂O₂)

-

Mechanism : The methyl group at the 7-position is oxidized to a carboxylic acid, with the indole ring remaining intact.

Reduction Reactions

Reduction of the compound targets the methylene group adjacent to the amine, yielding N-methyltryptamine derivatives.

Reaction Details

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Conditions : Anhydrous solvent (e.g., THF) under reflux

-

Product : N-Methyltryptamine (C₁₂H₁₆N₂)

-

Mechanism : The methylene bridge is reduced, converting the amine group to a primary amine.

Substitution Reactions

The compound exhibits nucleophilic substitution at the methyl group, facilitated by its amine functionality.

Reaction Examples

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide | N,N-Dimethyltryptamine | K₂CO₃, DMF, 50°C |

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C |

Nucleophilic Substitution with Azide Ions

The compound reacts with sodium azide (NaN₃) to form azide derivatives, a key step in bioconjugation.

Reaction Details

-

Reagents : Sodium azide (NaN₃), CuSO₄·5H₂O (catalyst)

-

Product : Azide-containing indole derivative (C₁₂H₁₃N₅)

-

Mechanism : The methyl group undergoes substitution with azide, forming a reactive intermediate for further coupling .

Stability and Reactivity

Key Observations

-

Incompatibility : Reacts violently with strong oxidizing agents (e.g., HNO₃), acids (e.g., HCl), and acid chlorides .

-

Thermal Sensitivity : Decomposes above 120°C, releasing nitrogen oxides and carbon monoxide .

Data Table: Reaction Conditions and Products

Mechanistic Insights

The indole ring's aromatic stability and the amine group's nucleophilicity drive the compound's reactivity. Oxidation and reduction target peripheral groups, while substitution reactions exploit the methyl group's susceptibility to electrophilic attack. Recent studies highlight challenges in synthesizing related indole derivatives, emphasizing the need for controlled reaction conditions .

Preparation Methods

N-Alkylation of Indole Nitrogen

The starting material, 1H-indole-7-carbaldehyde or its derivatives, undergoes N-alkylation to install the 1-methyl group on the indole nitrogen. This is commonly achieved by reacting 1H-indole-7-carbaldehyde with methyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or acetonitrile under reflux conditions for 12–16 hours.

| Reaction Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-methylation | Methyl iodide, DMF/acetonitrile, reflux | 78–87 | High selectivity for indole N-methylation |

This step yields 1-methyl-1H-indole-7-carbaldehyde, a key intermediate for further functionalization.

Functionalization at the 7-Position

The 7-position formyl group (aldehyde) on the indole ring serves as a reactive handle for subsequent transformations. The aldehyde can be converted into oxime derivatives or directly used for amine introduction.

Synthesis of this compound via Reductive Amination

One effective method to prepare this compound involves reductive amination of the 1-methyl-1H-indole-7-carbaldehyde with methylamine or methylamine equivalents.

- The aldehyde is reacted with methylamine in an appropriate solvent (ethanol or THF) under mild conditions (0–27 °C) for 2–4 hours to form an imine intermediate.

- The imine is then reduced using sodium borohydride or catalytic hydrogenation to yield the target amine.

This method is supported by literature on similar indole derivatives where oxime intermediates are synthesized and subsequently converted to amines.

Isomer Considerations and Purification

During the formation of oxime intermediates or imines, syn and anti isomers can form. The syn isomer is generally more stable, especially under acidic conditions, where isomerization from anti to syn is favored.

- Chromatographic separation is necessary to isolate pure isomers.

- Yields after purification range from 40% to 55% depending on the isomer and conditions used.

Characterization and Analytical Data

The synthesized this compound and intermediates are characterized by:

- FT-IR spectroscopy: Identification of characteristic N-H, C=N, and O-H vibrations.

- 1H-NMR and 13C-NMR spectroscopy: Chemical shifts confirm the methylation on the indole nitrogen and the amine substituent.

- TLC and chromatographic methods: To monitor reaction progress and purify isomers.

Summary Table of Preparation Conditions and Yields

| Compound/Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| 1H-Indole-7-carbaldehyde N-methylation | Methyl iodide, DMF/acetonitrile, reflux 12–16 h | 78–87 | High yield, selective N-methylation |

| Imine formation with methylamine | Methylamine, ethanol/THF, 0–27 °C, 2–4 h | - | Formation of syn/anti isomers |

| Reduction to amine | NaBH4 or catalytic hydrogenation, room temp | 40–55 | Conversion to this compound |

| Purification | Chromatography | - | Separation of syn/anti isomers |

Research Findings and Optimization Notes

- The pH and solvent choice critically influence the isomerization and yield of the oxime intermediates.

- Acidic conditions accelerate syn isomer formation, which is more stable and desirable for further reduction steps.

- The N-alkylation step is robust and reproducible with high yields.

- Reductive amination requires careful control of stoichiometry and reaction time to maximize yield and minimize side products.

Q & A

Q. How should researchers address discrepancies in reported melting points or purity levels?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.